[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
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Overview
Description
[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic compound that features a thiazole ring, a triazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and triazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like acetonitrile or dimethyl sulfoxide. Reaction conditions such as temperature, pressure, and pH are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with unique properties.
Biology
In biological research, [2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer activities.
Medicine
In medicine, this compound is explored for its therapeutic potential. It could be developed into drugs targeting specific diseases or conditions, leveraging its unique chemical structure.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Trimethoxyphenylsilane: An organosilicon compound used in sol-gel processing and the preparation of polytrimethoxyphenylsilane.
Uniqueness
What sets [2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3-methylphenyl)-4-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5S2/c1-13-5-3-6-14(9-13)18-21-16(11-25-18)12-26-19-23-22-17(24(19)2)15-7-4-8-20-10-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATKQMKCBXOFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CSC3=NN=C(N3C)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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